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Abstract
This technical guide provides a comprehensive overview of the available and predicted

spectroscopic data for the saturated aliphatic hydrocarbon, 5-Ethyl-2,2,6-trimethylheptane
(CAS No. 62199-15-9). Due to a scarcity of published experimental data for this specific

isomer, this document combines foundational computed properties with predicted

spectroscopic values for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

Infrared (IR) spectroscopy. Detailed methodologies for the general acquisition of such

spectroscopic data are also presented to guide researchers in experimental design. This guide

aims to serve as a foundational resource for the identification and characterization of 5-Ethyl-
2,2,6-trimethylheptane in research and development settings.

Introduction
5-Ethyl-2,2,6-trimethylheptane is a branched alkane with the molecular formula C₁₂H₂₆.[1][2]

[3] As a member of the hydrocarbon family, its primary applications are anticipated to be in the

fields of fuel and lubricant technologies. However, the precise characterization of such

molecules is crucial for understanding structure-property relationships and for unambiguous

identification in complex mixtures. Spectroscopic techniques remain the cornerstone of

molecular characterization. This document outlines the expected spectroscopic signature of 5-
Ethyl-2,2,6-trimethylheptane.
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Molecular and Physical Properties
A summary of the key computed physical and molecular properties for 5-Ethyl-2,2,6-
trimethylheptane is provided in Table 1. These values are derived from computational models

and provide a baseline for the substance's expected characteristics.[1]

Table 1: Computed Molecular and Physical Properties of 5-Ethyl-2,2,6-trimethylheptane

Property Value Source

Molecular Formula C₁₂H₂₆ PubChem[1]

Molecular Weight 170.33 g/mol PubChem[1]

IUPAC Name 5-ethyl-2,2,6-trimethylheptane PubChem[1]

CAS Number 62199-15-9
PubChem[1], NIST

WebBook[2]

XLogP3 5.7 PubChem[1]

Exact Mass 170.203450829 Da PubChem[1]

Predicted Spectroscopic Data
In the absence of experimentally derived spectra in publicly accessible databases, the following

sections present predicted data based on computational models and knowledge of

characteristic spectroscopic values for relevant functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Predicted chemical shifts for ¹H and ¹³C NMR are presented in Tables 2 and 3,

respectively.

Table 2: Predicted ¹H NMR Chemical Shifts for 5-Ethyl-2,2,6-trimethylheptane
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

CH₃ (C1, C1', C1'') ~ 0.85 - 0.95 s 9H

CH₃ (C7) ~ 0.85 - 0.95 d 3H

CH₃ (C8) ~ 0.85 - 0.95 t 3H

CH₂ (C3) ~ 1.10 - 1.30 m 2H

CH₂ (C4) ~ 1.20 - 1.40 m 2H

CH (C5) ~ 1.40 - 1.60 m 1H

CH (C6) ~ 1.50 - 1.70 m 1H

CH₂ (Ethyl) ~ 1.20 - 1.40 q 2H

Table 3: Predicted ¹³C NMR Chemical Shifts for 5-Ethyl-2,2,6-trimethylheptane

Carbon Predicted Chemical Shift (ppm)

C1, C1', C1'' (t-butyl methyls) ~ 30 - 35

C2 (quaternary) ~ 30 - 35

C3 ~ 45 - 50

C4 ~ 25 - 30

C5 ~ 40 - 45

C6 ~ 30 - 35

C7 ~ 15 - 20

C8 ~ 10 - 15

Ethyl CH₂ ~ 25 - 30

Ethyl CH₃ ~ 10 - 15

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b14557986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14557986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electron Ionization Mass Spectrometry (EI-MS) of a saturated alkane like 5-Ethyl-2,2,6-
trimethylheptane would be expected to show a molecular ion peak (M⁺) at m/z = 170.

However, this peak is often weak or absent in branched alkanes. The fragmentation pattern is

dominated by the formation of stable carbocations resulting from the cleavage of C-C bonds.

Table 4: Predicted Key Mass Spectrometry Fragments for 5-Ethyl-2,2,6-trimethylheptane

m/z Proposed Fragment Notes

170 [C₁₂H₂₆]⁺
Molecular Ion (M⁺) - likely

weak or absent

155 [M - CH₃]⁺ Loss of a methyl group

141 [M - C₂H₅]⁺ Loss of an ethyl group

113 [M - C₄H₉]⁺
Loss of a butyl group (e.g., t-

butyl)

57 [C₄H₉]⁺
t-butyl cation - often the base

peak

43 [C₃H₇]⁺ Isopropyl cation

29 [C₂H₅]⁺ Ethyl cation

Infrared (IR) Spectroscopy
The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations. The

absence of other functional groups leads to a relatively simple spectrum.

Table 5: Predicted Infrared Absorption Bands for 5-Ethyl-2,2,6-trimethylheptane
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Wavenumber (cm⁻¹) Vibration Type Intensity

2850 - 3000
C-H stretch (sp³ CH, CH₂,

CH₃)
Strong

1450 - 1470 C-H bend (CH₂ scissors) Medium

1365 - 1385
C-H bend (CH₃ umbrella

mode)
Medium-Strong

~1365 C-H bend
Characteristic of t-butyl group

(doublet)

Experimental Protocols
While specific protocols for 5-Ethyl-2,2,6-trimethylheptane are not available, the following

provides a general methodology for acquiring the spectroscopic data discussed.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-pulse proton spectrum.

Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 30-45 degree pulse angle, 2-second relaxation delay, 1024 or more

scans.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b14557986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14557986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual

solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent

(e.g., hexane or dichloromethane).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

Gas Chromatography:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Use a non-polar capillary column (e.g., DB-5ms).

Employ a temperature program to ensure separation and elution of the analyte (e.g., start

at 50°C, ramp to 250°C).

Mass Spectrometry:

The EI source energy is typically set to 70 eV.

Scan a mass range appropriate for the analyte (e.g., m/z 20-200).

Data Analysis: Identify the chromatographic peak corresponding to the analyte and analyze

the associated mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).
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ATR: Apply a drop of the sample directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty instrument (or clean ATR crystal).

Collect the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Logical Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships between the different types of data.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Relationship between spectroscopic techniques and derived molecular information.

Conclusion
This technical guide consolidates the available computed data and provides a predicted

spectroscopic profile for 5-Ethyl-2,2,6-trimethylheptane. While experimental data remains

elusive in the public domain, the information and general protocols provided herein offer a

valuable resource for researchers. The presented tables of predicted spectroscopic values can

aid in the tentative identification of this compound, and the detailed experimental workflows

serve as a practical guide for its future characterization. It is recommended that any synthesis

or isolation of this compound be followed by thorough spectroscopic analysis to validate and

supplement the data presented in this guide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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